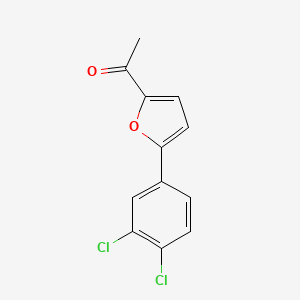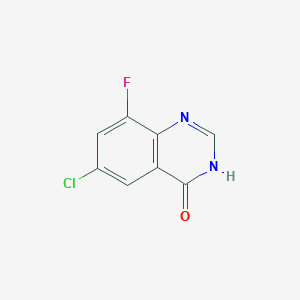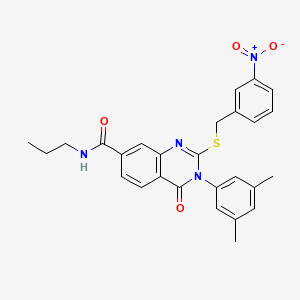
3-(3,5-dimethylphenyl)-2-((3-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylphenyl)-2-((3-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4S and its molecular weight is 502.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Hydrolytic Ring Opening : Studies demonstrate hydrolytic opening of the quinazoline ring in derivatives similar to the chemical , showing potential for creating new compounds with unique properties (Shemchuk et al., 2010).
Synthesis and Alkylation : Research on quinazoline chemistry includes synthesis and alkylation of dihydroquinazolines, contributing to the development of new chemical entities with varied applications (Gromachevskaya et al., 2017).
Antimicrobial and Anticonvulsant Activities : Some derivatives of quinazolinones exhibit antimicrobial and anticonvulsant activities, highlighting potential therapeutic uses (Rajasekaran et al., 2013).
Antitumor Activity : Novel quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity, indicating the potential for cancer treatment applications (Al-Suwaidan et al., 2016).
Antitubercular Activity : Certain quinoline derivatives have been studied for their antitubercular activity, suggesting a role in infectious disease management (Ukrainets et al., 2007).
Biological Activity and Toxicity : Synthesis of quinazoline derivatives and the prediction of their biological activity and toxicity highlight their potential in pharmacological research (Danylchenko et al., 2016).
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-4-10-28-25(32)20-8-9-23-24(15-20)29-27(36-16-19-6-5-7-21(14-19)31(34)35)30(26(23)33)22-12-17(2)11-18(3)13-22/h5-9,11-15H,4,10,16H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQMJJMMXSZIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
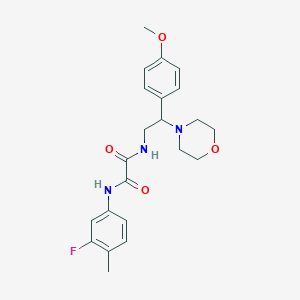
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2426104.png)
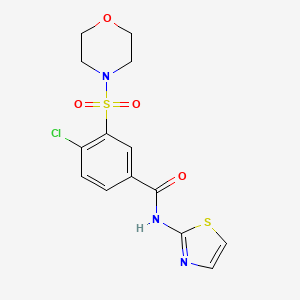
![N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2426107.png)
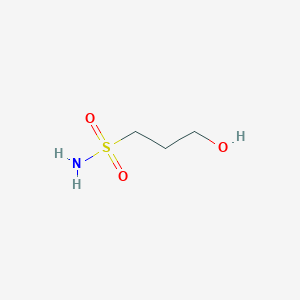
![2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B2426111.png)
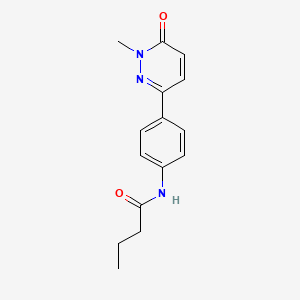
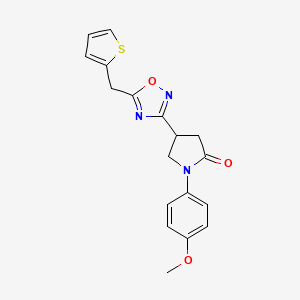
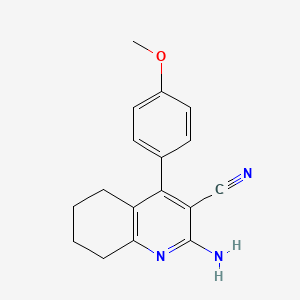
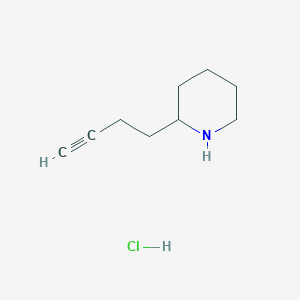

![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)
